molecular formula C12H16BrNO2S B2990407 Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate CAS No. 2402830-47-9

Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate

Cat. No.: B2990407
CAS No.: 2402830-47-9
M. Wt: 318.23
InChI Key: VHMWEBJMEVZMDN-UHFFFAOYSA-N
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Description

Tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate is a useful research compound. Its molecular formula is C12H16BrNO2S and its molecular weight is 318.23. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Reactivity

Enantioselective Synthesis : The compound serves as an important intermediate in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides, showcasing its utility in creating molecules with specific spatial arrangements crucial for biological activity (Ober et al., 2004).

Curtius Rearrangement : It is used in a mild and efficient one-pot Curtius rearrangement, demonstrating its role in transforming carboxylic acids into protected amino acids through an intermediate acyl azide stage, facilitating the synthesis of a variety of bioactive molecules (Lebel & Leogane, 2005).

Halogen Bond Interactions : The compound is part of a family demonstrating simultaneous hydrogen and halogen bonds on carbonyl groups, indicating its contribution to understanding and utilizing non-covalent interactions for crystal engineering (Baillargeon et al., 2017).

Material Science and Catalysis

Polymer Science : The tert-butyl group plays a critical role in gel formation and the creation of organogels, which are used in the development of fluorescent sensory materials for detecting acid vapors, highlighting its importance in material science and sensor technology (Sun et al., 2015).

Catalysis : The compound's derivatives have been utilized in Pd-catalyzed synthesis of N-Boc-protected anilines at room temperature, showcasing its relevance in facilitating more environmentally benign and efficient synthetic pathways (Bhagwanth et al., 2009).

Properties

IUPAC Name

tert-butyl N-(4-bromo-5-cyclopropylthiophen-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2S/c1-12(2,3)16-11(15)14-9-6-8(13)10(17-9)7-4-5-7/h6-7H,4-5H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHMWEBJMEVZMDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(S1)C2CC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.